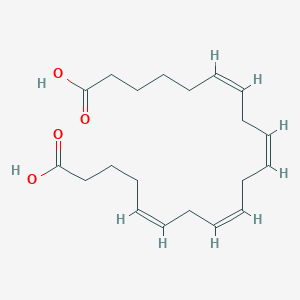

5Z,8Z,11Z,14Z-Eicosatetraenedioic acid

Vue d'ensemble

Description

L'acide arachidonique 20-carboxylique est un métabolite important de l'acide 20-hydroxyéicosatétraénoïque, produit principalement dans les cultures de cellules épithéliales tubulaires rénales, endothéliales et de muscles lisses microvasculaires . Ce composé est connu pour son rôle dans divers processus biologiques, en particulier dans le métabolisme lipidique et les voies de signalisation cellulaire.

Méthodes De Préparation

Voies de synthèse et conditions de réaction : L'acide arachidonique 20-carboxylique peut être synthétisé par ω-oxydation de l'acide 20-hydroxyéicosatétraénoïque en utilisant des déshydrogénases alcooliques purifiées trois et quatre ou par des microsomes contenant du cytochrome P450 4F3B humain recombinant .

Méthodes de production industrielle : Bien que les méthodes de production industrielle spécifiques ne soient pas largement documentées, la synthèse implique généralement des processus de conversion enzymatique qui sont évolutifs pour répondre aux besoins de production à grande échelle.

Types de réactions :

Oxydation : L'acide arachidonique 20-carboxylique subit une ω-oxydation pour former sa structure.

Réduction : Les réactions de réduction potentielles pourraient impliquer la conversion de groupes carboxyliques en alcools.

Substitution : Des réactions de substitution peuvent se produire au niveau des doubles liaisons présentes dans la molécule.

Réactifs et conditions courants :

Oxydation : Les déshydrogénases alcooliques et les enzymes du cytochrome P450 sont couramment utilisées.

Réduction : Des agents réducteurs tels que l'hydrure de lithium aluminium (LiAlH4) pourraient être utilisés.

Substitution : Des réactifs d'halogénation tels que le brome ou le chlore pourraient être utilisés pour la substitution au niveau des doubles liaisons.

Principaux produits :

Oxydation : L'acide arachidonique 20-carboxylique lui-même est un produit de l'ω-oxydation.

Réduction : Formes réduites du composé avec des groupes alcool.

Substitution : Dérivés halogénés du composé.

4. Applications de la recherche scientifique

L'acide arachidonique 20-carboxylique est largement utilisé dans la recherche scientifique en raison de son rôle dans le métabolisme lipidique et la signalisation cellulaire. Voici quelques applications clés :

Biologie : Enquêter sur ses effets sur les voies de signalisation cellulaire et son rôle dans la fonction rénale.

Industrie : Utilisé dans le développement d'essais biochimiques et comme étalon de référence dans la recherche lipidique.

5. Mécanisme d'action

L'acide arachidonique 20-carboxylique exerce ses effets principalement par l'activation des récepteurs activés par les proliférateurs de peroxysomes alpha et gamma . Ces récepteurs jouent un rôle crucial dans le métabolisme lipidique, l'inflammation et la différenciation cellulaire. Le composé se lie aux domaines de liaison des ligands de ces récepteurs, ce qui conduit à la modulation de l'expression génique et aux effets biologiques subséquents .

Composés similaires :

Acide 20-hydroxyéicosatétraénoïque : Le précurseur de l'acide arachidonique 20-carboxylique, impliqué dans des processus biologiques similaires.

Acide arachidonique : Un acide gras polyinsaturé qui sert de précurseur à divers eicosanoïdes.

Acides époxyéicosatriénoïques : Métabolites de l'acide arachidonique impliqués dans les processus anti-inflammatoires et vasodilatateurs.

Unicité : L'acide arachidonique 20-carboxylique est unique en raison de sa double activation des récepteurs activés par les proliférateurs de peroxysomes alpha et gamma, ce qui le distingue des autres composés similaires qui ne peuvent activer qu'un seul type de récepteur .

Applications De Recherche Scientifique

Chemistry Applications

- Lipid Oxidation Studies : 5Z,8Z,11Z,14Z-Eicosatetraenedioic acid is utilized to study lipid oxidation processes. It helps in understanding the role of oxidized fatty acids in chemical reactions that are pivotal in food science and nutrition.

- Biochemical Assays : The compound serves as a reference standard in lipid research and is used in the development of biochemical assays to measure lipid levels and their metabolic pathways.

Biological Applications

- Cellular Signaling Research : This compound is instrumental in investigating cellular signaling pathways. It activates the Ras/MAP pathway, which is essential for various cellular functions including growth and differentiation.

- Renal Function Studies : Research indicates that this compound influences renal function by modulating sodium and potassium transport in renal tubules. This makes it a valuable compound for studies related to kidney health and disease.

Medical Applications

- Cardiovascular Health : The compound has been explored for its potential therapeutic effects on cardiovascular health due to its vasorelaxation properties. It may help in managing conditions like hypertension by promoting blood vessel relaxation .

- Inflammation and Healing : Recent studies have shown that derivatives of this compound can accelerate healing processes in inflammatory conditions such as colitis by inhibiting specific signaling pathways . This highlights its potential use in developing treatments for inflammatory diseases.

Industrial Applications

- Pharmaceutical Development : this compound is used in the synthesis of various pharmaceuticals. Its ability to form esters with alcohols makes it useful for creating drug formulations.

- Nutraceuticals : The compound is also being investigated for its role in dietary supplements aimed at improving health outcomes related to lipid metabolism.

Table 1: Summary of Key Research Studies on this compound

Mécanisme D'action

20-carboxy Arachidonic Acid exerts its effects primarily through the activation of peroxisome proliferator-activated receptors alpha and gamma . These receptors play crucial roles in lipid metabolism, inflammation, and cellular differentiation. The compound binds to the ligand-binding domains of these receptors, leading to the modulation of gene expression and subsequent biological effects .

Comparaison Avec Des Composés Similaires

20-hydroxyeicosatetraenoic acid: The precursor of 20-carboxy Arachidonic Acid, involved in similar biological processes.

Arachidonic Acid: A polyunsaturated fatty acid that serves as a precursor to various eicosanoids.

Epoxyeicosatrienoic acids: Metabolites of arachidonic acid involved in anti-inflammatory and vasodilatory processes.

Uniqueness: 20-carboxy Arachidonic Acid is unique due to its dual activation of peroxisome proliferator-activated receptors alpha and gamma, which distinguishes it from other similar compounds that may only activate one type of receptor .

Activité Biologique

5Z,8Z,11Z,14Z-Eicosatetraenedioic acid, commonly known as arachidonic acid (AA), is a polyunsaturated fatty acid that plays a critical role in various biological processes. It serves as a precursor for the synthesis of numerous bioactive lipid mediators involved in inflammation, immune response, and cellular signaling. This article explores the biological activities of arachidonic acid, including its metabolic pathways, effects on different cell types, and implications in health and disease.

Metabolism of Arachidonic Acid

Arachidonic acid is released from membrane phospholipids by the action of phospholipase A2 enzymes. Once liberated, it undergoes enzymatic conversion through several pathways:

- Cyclooxygenase Pathway : Produces prostaglandins and thromboxanes.

- Lipoxygenase Pathway : Generates leukotrienes and hydroxyeicosatetraenoic acids (HETEs).

- Cytochrome P450 Pathway : Forms epoxyeicosatrienoic acids (EETs) and other metabolites.

These metabolites exhibit diverse biological functions, including modulation of inflammation and regulation of vascular tone.

Inflammatory Response

Arachidonic acid-derived metabolites are crucial in mediating inflammatory responses. For example:

- 5-Oxo-ETE : A potent metabolite derived from arachidonic acid that acts as a chemoattractant for eosinophils and neutrophils. It binds to the OXE receptor (OXER1) on these cells, promoting chemotaxis and degranulation. Studies show that 5-Oxo-ETE enhances eosinophil migration across endothelial barriers and stimulates the release of matrix metalloproteinases (MMPs), contributing to tissue remodeling during inflammation .

Immune Modulation

Arachidonic acid also influences immune cell function:

- Neutrophils : Upon stimulation with 5-Oxo-ETE, neutrophils exhibit increased aggregation and adherence, along with enhanced superoxide production . This suggests a role in amplifying the immune response during infections or allergic reactions.

Role in Disease

The dysregulation of arachidonic acid metabolism is implicated in various diseases:

- Asthma and Allergies : Elevated levels of arachidonic acid metabolites are associated with asthma exacerbations due to their pro-inflammatory effects. Eosinophils activated by 5-Oxo-ETE contribute significantly to airway inflammation .

- Colitis : Recent studies indicate that certain metabolites derived from arachidonic acid can accelerate healing processes in inflammatory bowel diseases by inhibiting inflammatory signaling pathways .

Case Studies

- Eosinophil Migration in Allergic Reactions :

- Colitis Healing Mechanisms :

Data Summary

| Metabolite | Source | Biological Activity |

|---|---|---|

| Arachidonic Acid | Membrane Phospholipids | Precursor for various eicosanoids |

| 5-Oxo-ETE | Arachidonic Acid | Chemoattractant for eosinophils; promotes degranulation |

| 5-HETE | Lipoxygenase Pathway | Modulates neutrophil function; involved in inflammation |

| EETs | Cytochrome P450 Pathway | Regulates vascular tone; involved in renal function |

Propriétés

IUPAC Name |

(5Z,8Z,11Z,14Z)-icosa-5,8,11,14-tetraenedioic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H30O4/c21-19(22)17-15-13-11-9-7-5-3-1-2-4-6-8-10-12-14-16-18-20(23)24/h1,3-4,6-7,9-10,12H,2,5,8,11,13-18H2,(H,21,22)(H,23,24)/b3-1-,6-4-,9-7-,12-10- | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BGOJKUCHTMYINI-DTLRTWKJSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(CCC(=O)O)CC=CCC=CCC=CCC=CCCCC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C(CCC(=O)O)C/C=C\C/C=C\C/C=C\C/C=C\CCCC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H30O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID901276219 | |

| Record name | 1,20-eicosa-5,8,11,14-tetraenedioic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901276219 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

334.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

79551-84-1 | |

| Record name | 1,20-eicosa-5,8,11,14-tetraenedioic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=79551-84-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 20-Carboxyarachidonic acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0079551841 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1,20-eicosa-5,8,11,14-tetraenedioic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901276219 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.